molecular formula C17H20N2O3S B7695509 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide

2-(N-phenethylmethylsulfonamido)-N-phenylacetamide

Cat. No.: B7695509
M. Wt: 332.4 g/mol
InChI Key: FLQCLAUNINLSSZ-UHFFFAOYSA-N
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Description

2-(N-phenethylmethylsulfonamido)-N-phenylacetamide, also known as PMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSMP is a sulfonamide derivative, which means that it contains a sulfur atom bonded to an amine group and an aromatic ring.

Scientific Research Applications

2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated as a potential antibacterial and antifungal agent due to its sulfonamide functional group, which is known to inhibit the growth of microorganisms. This compound has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. This compound has also been studied as a potential insecticide due to its sulfonamide functional group, which is known to inhibit the activity of enzymes in insects.
In materials science, this compound has been investigated as a potential modifier for polymers and as a potential precursor for the synthesis of metal sulfide nanoparticles.

Mechanism of Action

The mechanism of action of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide depends on the specific application. In medicine, this compound is believed to exert its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of microorganisms. In cancer cells, this compound is believed to induce apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins.
In agriculture, this compound is believed to inhibit the growth of weeds and insects by interfering with the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the dose used. In general, this compound is well-tolerated by living organisms at low doses, but can be toxic at high doses. This compound has been shown to cause oxidative stress and DNA damage in some studies, but the significance of these effects in vivo is not yet clear.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide for lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under a wide range of conditions and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide. In medicine, future studies could focus on optimizing the antibacterial and antifungal activity of this compound by modifying its chemical structure. Future studies could also investigate the potential of this compound as a treatment for other diseases such as malaria and tuberculosis.
In agriculture, future studies could focus on optimizing the herbicidal and insecticidal activity of this compound by modifying its chemical structure. Future studies could also investigate the potential of this compound as a biopesticide that is less harmful to the environment than traditional chemical pesticides.
In materials science, future studies could focus on optimizing the properties of polymers modified with this compound and on developing new methods for the synthesis of metal sulfide nanoparticles using this compound as a precursor.
Overall, this compound is a promising chemical compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.

Synthesis Methods

The synthesis of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide involves the reaction of N-phenethylmethylamine and N-phenylacetamide with sulfur dioxide in the presence of a catalyst such as zinc chloride or iron(III) chloride. The reaction takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated by filtration and recrystallization. The yield of this compound is typically around 60-70%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23(21,22)19(13-12-15-8-4-2-5-9-15)14-17(20)18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQCLAUNINLSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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